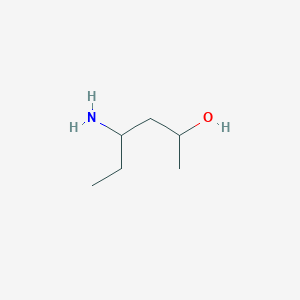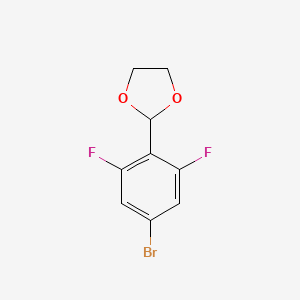
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Overview
Description
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane: is an organic compound characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2,6-difluorophenol with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized phenyl derivatives.
Reduction Products: Dehalogenated phenyl derivatives or other reduced forms.
Scientific Research Applications
Chemistry: 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the effects of halogenated phenyl groups on biological systems.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its halogenated phenyl group can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The 1,3-dioxolane ring can also contribute to the compound’s binding affinity and specificity by providing additional hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
- 4-Bromo-2,6-difluorophenyl isocyanate
- 4-Bromo-2,6-difluoroaniline
- 4-Bromo-2,6-difluorobenzoic acid
Comparison: Compared to these similar compounds, 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which can impart different chemical and physical properties. For example, the dioxolane ring can enhance the compound’s solubility and stability, making it more suitable for certain applications in organic synthesis and medicinal chemistry. Additionally, the combination of bromine and fluorine atoms in the phenyl ring can provide unique reactivity and binding characteristics that are not present in the other similar compounds.
Properties
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFMOVNMFQDXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674793 | |
| Record name | 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773087-43-7 | |
| Record name | 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


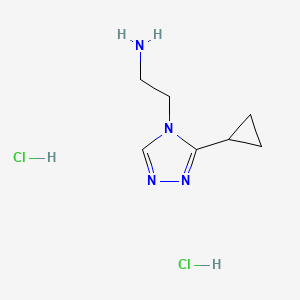
![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1373170.png)
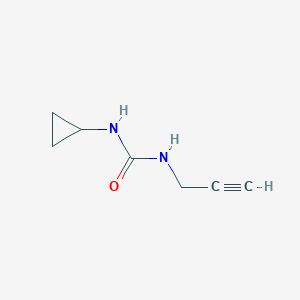
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)
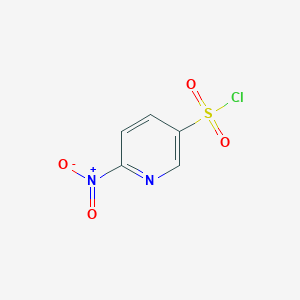
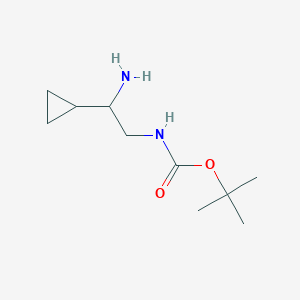

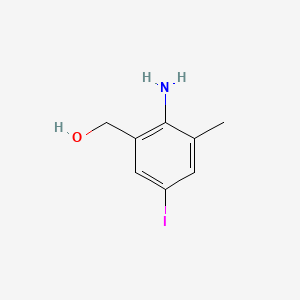
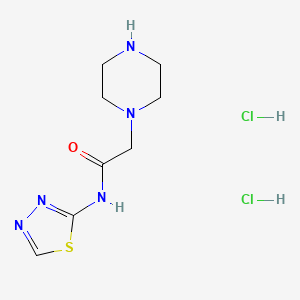
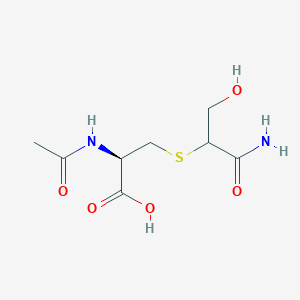
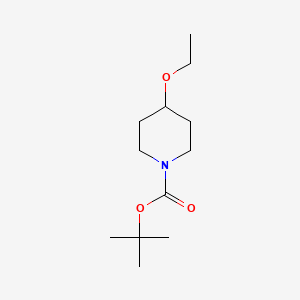
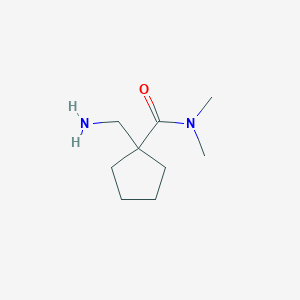
![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)
